Cyclopropanecarbonyl-Piperidine Scaffold Delivers 7-Fold Potency Gain and >3000-Fold AUC Increase Over Adamantane-Based sEH Inhibitors
In a head-to-head pharmacokinetic comparison within the same 1-aryl-3-(1-acylpiperidin-4-yl)urea series, the cyclopropanecarbonyl-piperidine derivative (compound 52) demonstrated a 7-fold increase in sEH inhibitory potency, a 65-fold increase in Cₘₐₓ, and a 3300-fold increase in AUC relative to its adamantane-piperidine analogue (compound 2) following oral administration in mice [1]. This comparison isolates the impact of the cyclopropanecarbonyl substituent versus the bulkier adamantane group while holding the rest of the pharmacophore constant. The data establish that the cyclopropanecarbonyl-piperidine fragment—the core scaffold of CAS 1363405-16-6—can serve as a critical pharmacokinetic-enhancing element in drug candidate design, directly relevant to procurement decisions for medicinal chemistry building blocks intended for oral bioavailability optimization.
| Evidence Dimension | Oral pharmacokinetic parameters and in vitro potency in sEH inhibition |
|---|---|
| Target Compound Data | Compound 52 (1-(1-cyclopropanecarbonyl-piperidin-4-yl)-3-(4-trifluoromethoxy-phenyl)urea): IC₅₀ = 0.4 nM (human sEH); Cₘₐₓ = 65-fold increase vs. adamantane analog; AUC = 3300-fold increase vs. adamantane analog |
| Comparator Or Baseline | Compound 2 (1-(1-adamantyl)-3-(1-propionylpiperidin-4-yl)urea): baseline PK parameters; 7-fold lower potency than compound 52 |
| Quantified Difference | 7-fold potency increase; 65-fold Cₘₐₓ increase; 3300-fold AUC increase; additionally 1000-fold more potent than morphine in in vivo carrageenan-induced inflammatory pain model |
| Conditions | In vitro: recombinant human sEH fluorescent assay (pH 7.0). In vivo: oral administration in mice; carrageenan-induced inflammatory pain model (mechanical withdrawal threshold). Source: Rose et al., J Med Chem 2010. |
Why This Matters
For medicinal chemistry teams synthesizing sEH inhibitors or related acylpiperidine-based candidates, selecting the cyclopropanecarbonyl-piperidine building block over an adamantane or straight-chain acyl alternative can yield a quantifiable, order-of-magnitude improvement in oral exposure, directly impacting lead compound progression decisions.
- [1] Rose TE, Morisseau C, Liu JY, Inceoglu B, Jones PD, Sanborn JR, Hammock BD. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics, and Reduction of Inflammatory Pain. J Med Chem. 2010 Oct 14;53(19):7067-75. doi: 10.1021/jm100691c. PMID: 20812725; PMCID: PMC3285450. View Source
